6-trans-Leukotriene B4
Overview
Description
6-trans-Leukotriene B4 is a metabolite of leukotriene B4, which is a lipid mediator involved in inflammatory responses. It is produced from arachidonic acid through the 5-lipoxygenase pathway. This compound plays a significant role in the immune system by acting as a chemoattractant for neutrophils and macrophages, guiding them to sites of inflammation .
Mechanism of Action
Target of Action
The primary target of 6-trans-Leukotriene B4 (6-trans-LTB4) is the Leukotriene B4 receptor 1 (BLT1) . BLT1 plays crucial roles in acute inflammatory responses and is a valuable target for anti-inflammation treatment . It is expressed exclusively in the immune system .
Mode of Action
6-trans-LTB4 interacts with its target, BLT1, through a hydrogen-bond network of water molecules and key polar residues . This interaction leads to the displacement of specific residues within the receptor, unlocking the ion lock of the lower part of the pocket, which is a key mechanism of receptor activation .
Biochemical Pathways
6-trans-LTB4 is an inflammatory lipid mediator produced from arachidonic acid . It acts as a chemoattractant for neutrophils and macrophages to vascular endothelium . The binding of 6-trans-LTB4 to its receptors activates leukocytes and prolongs their survival . This process is central to the onset of acute inflammatory responses .
Pharmacokinetics
The interaction of 6-trans-ltb4 with its receptor, blt1, suggests that it has a high affinity for this receptor . This could potentially impact its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and bioavailability.
Result of Action
The result of 6-trans-LTB4’s action is the activation of leukocytes, which plays a crucial role in acute inflammatory responses . This activation leads to an increase in the survival of these cells . Furthermore, 6-trans-LTB4 acts as a chemoattractant for neutrophils and macrophages, leading them to the vascular endothelium .
Action Environment
The action of 6-trans-LTB4 is influenced by the environment within the immune system, where its primary receptor, BLT1, is exclusively expressed . .
Biochemical Analysis
Biochemical Properties
6-trans-Leukotriene B4 interacts with various enzymes, proteins, and other biomolecules. It is a product of the non-enzymatic hydrolysis of leukotriene A4 . Oxidative decomposition of cysteinyl-leukotrienes such as LTC4 in the presence of myeloperoxidase and hypochlorous acid can also produce this compound . The nature of these interactions involves the conversion of one molecule into another, which is a common characteristic of biochemical reactions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily related to its role as a neutrophil chemotaxin . It influences cell function by acting as a signaling molecule that attracts neutrophils, a type of white blood cell, to areas of inflammation or injury .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to specific receptors on the surface of cells, particularly neutrophils This binding triggers a series of intracellular events that lead to the chemotactic response
Metabolic Pathways
This compound is involved in the leukotriene metabolic pathway, which is part of the larger eicosanoid signaling pathway . This pathway involves the conversion of arachidonic acid into various leukotrienes, including this compound, through the actions of several enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-trans-Leukotriene B4 can be synthesized through the non-enzymatic hydrolysis of leukotriene A4. This process involves the conversion of leukotriene A4 to leukotriene B4, which then undergoes isomerization to form this compound .
Industrial Production Methods: The process typically includes the extraction of leukotriene A4 from biological sources, followed by its conversion to leukotriene B4 and subsequent isomerization .
Chemical Reactions Analysis
Types of Reactions: 6-trans-Leukotriene B4 undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation reactions can occur in the presence of halogens like chlorine or bromine.
Major Products: The major products formed from these reactions include various hydroxylated and halogenated derivatives of this compound .
Scientific Research Applications
6-trans-Leukotriene B4 has numerous applications in scientific research:
Chemistry: It is used as a reference compound in the study of lipid mediators and their pathways.
Biology: Researchers study its role in cell signaling and immune responses.
Medicine: It is investigated for its potential therapeutic applications in treating inflammatory diseases.
Industry: It is used in the development of anti-inflammatory drugs and other pharmaceutical products.
Comparison with Similar Compounds
Leukotriene B4: The parent compound, which is more active in terms of its chemoattractant properties.
Leukotriene C4, D4, and E4: These compounds contain cysteine and are involved in bronchoconstriction and asthma.
Uniqueness: 6-trans-Leukotriene B4 is unique due to its specific isomeric form, which affects its biological activity and receptor binding affinity. Unlike its parent compound, leukotriene B4, this compound is relatively inactive but still plays a role in modulating immune responses .
Properties
IUPAC Name |
(5S,6E,8E,10E,12R,14Z)-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h6-11,14-15,18-19,21-22H,2-5,12-13,16-17H2,1H3,(H,23,24)/b8-7+,9-6-,14-10+,15-11+/t18-,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYSSYRCGWBHLG-UKNWISKWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C[C@H](/C=C/C=C/C=C/[C@H](CCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801314375 | |
Record name | 6-trans-Leukotriene B4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801314375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 6-trans-Leukotriene B4 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005087 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
71652-82-9 | |
Record name | 6-trans-Leukotriene B4 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71652-82-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-trans-Leukotriene B4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801314375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-6-Leukotriene� B4 solution | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-trans-Leukotriene B4 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005087 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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